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molecular formula C7H7N3S B1605663 4-Thiophen-2-yl-2h-pyrazol-3-ylamine CAS No. 91447-40-4

4-Thiophen-2-yl-2h-pyrazol-3-ylamine

Cat. No. B1605663
M. Wt: 165.22 g/mol
InChI Key: AYROYQBHFFRDPV-UHFFFAOYSA-N
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Patent
US09403832B2

Procedure details

Hydrazine hydrate [7803-57-8] (4.8 mL, 99.0 mmol) then acetic acid [64-19-7] (5.6 mL, 97.8 mmol) were added to a solution of 3-oxo-2-thiophen-2-yl-propionitrile (7.4 g, 49.0 mmol) in ethanol (100 mL). The solution was then heated to reflux for 2 h. The cooled reaction was evaporated to dryness and the resultant solid triturated in water. Product was isolated by filtration, washed with water, and dried to provide 4-thiophen-2-yl-2H-pyrazol-3-ylamine as 7.1 g of fine off white powder, mp. 183-184° C. 1H NMR (400 MHz, DMSO-d6) δ ppm 2.51 (s, 1 H) 7.01-7.10 (m, 2 H) 7.27 (dd, J=5.05, 1.01 Hz, 1 H). 13C NMR (100 MHz, DMSO-d6) δ ppm 121.07, 121.47, 127.58, 135.85. LRMS (ESI) m/z 166.0 [(M+H)]+, calc'd for C7H7N3S: 165.22.
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].C(O)(=O)C.O=[CH:9][CH:10]([C:13]1[S:14][CH:15]=[CH:16][CH:17]=1)[C:11]#[N:12]>C(O)C>[S:14]1[CH:15]=[CH:16][CH:17]=[C:13]1[C:10]1[CH:9]=[N:3][NH:2][C:11]=1[NH2:12] |f:0.1|

Inputs

Step One
Name
Quantity
4.8 mL
Type
reactant
Smiles
O.NN
Name
Quantity
5.6 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
7.4 g
Type
reactant
Smiles
O=CC(C#N)C=1SC=CC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the resultant solid triturated in water
CUSTOM
Type
CUSTOM
Details
Product was isolated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C1=C(NN=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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